molecular formula C13H19N5OS B502422 [(2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B502422
M. Wt: 293.39g/mol
InChI Key: UJEHTICHPZYQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE is a complex organic compound featuring a methoxyphenyl group and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE typically involves multi-step organic reactions. One common method includes the formation of the methoxyphenyl group followed by the introduction of the tetrazole moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

(2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, while the tetrazole moiety can form stable complexes with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE
  • (2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE

Uniqueness

(2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19N5OS

Molecular Weight

293.39g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C13H19N5OS/c1-18-13(15-16-17-18)20-9-5-8-14-10-11-6-3-4-7-12(11)19-2/h3-4,6-7,14H,5,8-10H2,1-2H3

InChI Key

UJEHTICHPZYQAA-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OC

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OC

Origin of Product

United States

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